molecular formula C16H18N4S B1493722 N-Demethyl Olanzapine-d8 CAS No. 786686-82-6

N-Demethyl Olanzapine-d8

Número de catálogo B1493722
Número CAS: 786686-82-6
Peso molecular: 306.5 g/mol
Clave InChI: FHPIXVHJEIZKJW-COMRDEPKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-Demethyl Olanzapine-d8 is a derivative of Olanzapine, an antipsychotic drug . It is a stable isotope labelled metabolite . The molecular formula is C16 2H8 H10 N4 S and the molecular weight is 306.46 . It is used in neurological drugs and muscle relaxants .


Synthesis Analysis

The synthesis of N-Demethyl Olanzapine-d8 involves the metabolic action of CYP1A2 . A study has reported the quantification of olanzapine and its metabolites in human body fluids using liquid chromatography–tandem mass spectrometry .


Molecular Structure Analysis

The molecular structure of N-Demethyl Olanzapine-d8 is complex. It contains a thienobenzodiazepine core, which is a heterocyclic compound containing a diazepine ring fused to a thiophene and a benzene ring . The InChI representation of the molecule is provided by LGC Standards .


Physical And Chemical Properties Analysis

N-Demethyl Olanzapine-d8 is a neat product . The molecular formula is C16 2H8 H10 N4 S and the molecular weight is 306.46 . More detailed physical and chemical properties are not provided in the search results.

Aplicaciones Científicas De Investigación

    Forensic Toxicology

    • Application : Quantification of olanzapine and its metabolites in human body fluids .
    • Method : The method involves liquid chromatography–tandem mass spectrometry (LC–MS/MS) to quantify olanzapine and its metabolites in human body fluids . The samples and reagents were pre-cooled in a container filled with ice for the extraction because of the thermal instability of olanzapine and its metabolites .
    • Results : The limits of quantification (LOQs) of olanzapine and 2H-O were 0.05 ng/mL and those of DM-O and NO-O were 0.15 ng/mL in whole blood and urine, respectively .

    Psychopharmacology

    • Application : Investigation of the relationship between metabolic parameters and steady-state plasma concentrations of olanzapine (OLA) and its metabolite, 4-N’-desmethyl-olanzapine (DMO) in patients with schizophrenia .
    • Method : The plasma concentrations of OLA and DMO were measured by high-performance liquid chromatography-mass spectrometry (HPLC-MS/MS). Fasting blood samples were measured for insulin, glucose, total cholesterol (TC), triglycerides (TG), high-density lipoprotein cholesterol (HDL-c), low-density lipoprotein cholesterol (LDL-c), C-reactive protein (CRP) and homocysteine .
    • Results : Lower plasma DMO concentrations were associated with higher glucose and TG levels and homeostasis model assessment of insulin resistance (HOMA-IR), while higher plasma OLA concentrations were associated with higher CRP and homocysteine levels in the OLA-treated patients with schizophrenia .

    Pharmacokinetics

    • Application : Determination of olanzapine and N-desmethyl-olanzapine in plasma .
    • Method : The method involves reversed-phase high-performance liquid chromatography (HPLC) coupled with coulochemical detection .
    • Results : The study found a correlation between the concentration of olanzapine or N-desmethyl-olanzapine and metabolic parameters .

    Postmortem Toxicology

    • Application : Quantification of olanzapine and its metabolites in human body fluids obtained from deceased individuals .
    • Method : The method involves liquid chromatography–tandem mass spectrometry (LC–MS/MS) to quantify olanzapine and its metabolites in various human body fluids . The samples and reagents were pre-cooled in a container filled with ice for the extraction because of the thermal instability of olanzapine and its metabolites .
    • Results : The concentrations of olanzapine and its metabolites in heart whole blood, pericardial fluid, stomach contents, bile, and urine were determined for two cadavers . The reduction from olanzapine N-oxide to olanzapine was observed at 25 ℃ in whole blood in vitro .

    Clinical Pharmacology

    • Application : Investigation of the in vitro conversion of olanzapine N-oxide to olanzapine .
    • Method : The study involved the use of liquid chromatography (LC)–tandem mass spectrometry (MS/MS) to quantify olanzapine and its metabolites in human body fluids . The samples and reagents were pre-cooled in a container filled with ice for the extraction because of the thermal instability of olanzapine and its metabolites .
    • Results : The study confirmed the in vitro reduction from olanzapine N-oxide to olanzapine in whole blood that seems to have induced the quick decrease of olanzapine N-oxide .

    Pharmaceutical Analysis

    • Application : Determination of olanzapine and N-desmethyl-olanzapine in plasma using a reversed-phase HPLC coupled with coulochemical detection .
    • Method : The method involves reversed-phase high-performance liquid chromatography (HPLC) coupled with coulochemical detection .
    • Results : The study found a correlation between the concentration of olanzapine or N-desmethyl-olanzapine and metabolic parameters .

Propiedades

IUPAC Name

2-methyl-4-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4S/c1-11-10-12-15(20-8-6-17-7-9-20)18-13-4-2-3-5-14(13)19-16(12)21-11/h2-5,10,17,19H,6-9H2,1H3/i6D2,7D2,8D2,9D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHPIXVHJEIZKJW-COMRDEPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CCNCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=NC3=CC=CC=C3NC4=C2C=C(S4)C)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Demethyl Olanzapine-d8

Synthesis routes and methods

Procedure details

Starting material C (prepared according to the above, 140 mg, 0.53 mmol) was added to a mixture of dry dimethyl sulfoxide (1 ml), dry toluene (1 ml), and piperazine (140 mg, 1.6 mmol). The stirred solution was then heated at 125° C. under nitrogen for 5 h and cooled to room temperature. Then distilled water (2 ml) was added, while the temperature is kept below 25° C. After stirring at 5° C. for 30 minute, the suspension was cooled overnight and the solid D was filtered, washed with chilled water, and dried at 70° C. under reduced pressure; yield 69%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
140 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Demethyl Olanzapine-d8
Reactant of Route 2
N-Demethyl Olanzapine-d8
Reactant of Route 3
Reactant of Route 3
N-Demethyl Olanzapine-d8
Reactant of Route 4
Reactant of Route 4
N-Demethyl Olanzapine-d8
Reactant of Route 5
Reactant of Route 5
N-Demethyl Olanzapine-d8
Reactant of Route 6
N-Demethyl Olanzapine-d8

Citations

For This Compound
1
Citations
Y Huang, F Qiu, M Habgood, S Nie… - …, 2022 - ncbi.nlm.nih.gov
… 313.1487 to 256.0904) at 3.8 min, olanzapine-d8 (m/z 321.1989 to 260.1156) at 3.8 min, N-demethyl olanzapine (m/z 299.1330 to 198.0245) at 4.2 min and N-demethyl olanzapine-d8 (…
Number of citations: 7 www.ncbi.nlm.nih.gov

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.